molecular formula C11H17N3 B1275091 1-(1-(Pyridin-3-YL)ethyl)piperazine CAS No. 56743-61-4

1-(1-(Pyridin-3-YL)ethyl)piperazine

Cat. No. B1275091
CAS RN: 56743-61-4
M. Wt: 191.27 g/mol
InChI Key: WFGSMKXGZGMERW-UHFFFAOYSA-N
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Description

The compound "1-(1-(Pyridin-3-yl)ethyl)piperazine" is a nitrogen-containing heterocyclic molecule that is part of a broader class of piperazine derivatives. These derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticonvulsant, analgesic, antimalarial, and cognitive enhancement activities .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, including the use of palladium-catalyzed reactions, Williamson ether synthesis, and aminolysis . For instance, the synthesis of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones involved a series of reactions starting from phenylpiperazine and resulted in compounds with significant anticonvulsant activity . Another example is the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole, which was characterized by spectral analysis .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. X-ray crystallography and computational methods such as density functional theory (DFT) are often used to determine and predict the molecular geometry and electronic structure of these compounds . For example, the structural characterization of analgesic isothiazolopyridines revealed the importance of hydrogen bonding and π-π interactions in the molecular packing .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including carbonylation, which involves dehydrogenation and carbonylation at a C–H bond in the piperazine ring . The reactivity of these compounds can be influenced by the electronic nature of substituents on the piperazine ring and the pyridine moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds. The presence of functional groups like hydroxyl, fluorine, and tert-butoxycarbonyl can significantly affect these properties .

Case Studies

Several case studies have demonstrated the potential of piperazine derivatives in various therapeutic areas. For instance, certain derivatives have shown high activity in seizure models, suggesting their potential as anticonvulsant agents . Others have been evaluated for their antiplasmodial activity against Plasmodium falciparum, with some showing promising results . Additionally, compounds like 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide have been studied for their effects on memory enhancement in mice .

Scientific Research Applications

Medicinal Chemistry and Drug Design

1-(1-(Pyridin-3-YL)ethyl)piperazine and its derivatives are significant in medicinal chemistry. For example, a novel compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, was synthesized and underwent docking studies, indicating potential medicinal applications (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).

Memory Enhancement Studies

Studies have explored the effects of piperazine derivatives on memory enhancement. For instance, the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide showed potential for improving memory abilities in mice (Li Ming-zhu, 2008).

Insecticide Development

Piperazine derivatives have been designed for use as novel insecticides. A study explored using 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) as a lead compound for new insecticides with unique action modes. This research showed that these compounds had significant growth-inhibiting and larvicidal activities against armyworm (M. Cai, Zhong Li, Feng Fan, Qingchun Huang, X. Shao, G. Song, 2010).

Anticonvulsant Agent Research

Piperazine derivatives are also being researched as potential anticonvulsant agents. A study synthesized a new series of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives with promising initial pharmacological screening results, indicating potential as anticonvulsant drugs (Sabina Rybka, J. Obniska, P. Żmudzki, P. Koczurkiewicz, K. Wójcik-Pszczoła, E. Pękala, Adrian Bryła, A. Rapacz, 2017).

Metal Complexes and Photoluminescence

Research has been conducted on group 12 metal complexes of (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine, which exhibit structural diversity and photoluminescence properties. This study contributes to the understanding of coordination chemistry and photochemistry (Suranjana Purkait, G. Aullón, E. Zangrando, Prateeti Chakraborty, 2017).

Antimycobacterial Applications

Novel fluoroquinolones incorporating piperazine derivatives have been synthesized and demonstrated in vivo activity against Mycobacterium tuberculosis H37Rv in mice, showing potential as antimycobacterial agents (A. Shindikar, C. Viswanathan, 2005).

ACAT-1 Inhibitor Development

The compound 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with potential therapeutic applications (K. Shibuya, K. Kawamine, Chiyoka Ozaki, T. Ohgiya, T. Edano, Y. Yoshinaka, Y. Tsunenari, 2018).

Safety And Hazards

The safety information for “1-(1-(Pyridin-3-YL)ethyl)piperazine” includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for “1-(1-(Pyridin-3-YL)ethyl)piperazine” are not mentioned in the search results, research into piperazine derivatives is ongoing. These compounds show a wide range of biological and pharmaceutical activity , suggesting potential for future applications in drug development.

properties

IUPAC Name

1-(1-pyridin-3-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-10(11-3-2-4-13-9-11)14-7-5-12-6-8-14/h2-4,9-10,12H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGSMKXGZGMERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404540
Record name 1-(1-(PYRIDIN-3-YL)ETHYL)PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Pyridin-3-YL)ethyl)piperazine

CAS RN

56743-61-4
Record name 1-(1-(PYRIDIN-3-YL)ETHYL)PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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